4-{[(4-ethylphenyl)sulfonyl]amino}phenyl 4-methylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[(4-ethylphenyl)sulfonyl]amino}phenyl 4-methylbenzoate, also known as ESI-09, is a small molecule inhibitor that has been studied extensively for its potential therapeutic applications. This compound has been shown to inhibit the activity of a specific type of protein, called the Epithelial Sodium Channel (ENaC), which plays a key role in regulating sodium transport in the body. In
Wissenschaftliche Forschungsanwendungen
4-{[(4-ethylphenyl)sulfonyl]amino}phenyl 4-methylbenzoate has been studied extensively for its potential therapeutic applications in a variety of fields, including respiratory, cardiovascular, and renal diseases. In respiratory diseases, this compound has been shown to reduce airway hyperresponsiveness and inflammation in animal models of asthma. In cardiovascular diseases, this compound has been shown to reduce blood pressure and improve cardiac function in animal models of hypertension. In renal diseases, this compound has been shown to improve renal function and reduce proteinuria in animal models of kidney disease.
Wirkmechanismus
4-{[(4-ethylphenyl)sulfonyl]amino}phenyl 4-methylbenzoate works by inhibiting the activity of ENaC, a protein that plays a key role in regulating sodium transport in the body. ENaC is found in various tissues, including the lungs, kidneys, and colon, where it regulates sodium absorption and fluid balance. By inhibiting ENaC activity, this compound reduces sodium absorption and promotes fluid excretion, which can have therapeutic benefits in a variety of diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including reducing airway hyperresponsiveness and inflammation in asthma, reducing blood pressure and improving cardiac function in hypertension, and improving renal function and reducing proteinuria in kidney disease. These effects are thought to be mediated by the inhibition of ENaC activity and the resulting changes in sodium absorption and fluid balance.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-{[(4-ethylphenyl)sulfonyl]amino}phenyl 4-methylbenzoate is its specificity for ENaC, which allows for targeted inhibition of this protein without affecting other ion channels or transporters. This specificity makes this compound a valuable tool for studying the role of ENaC in various physiological processes. However, one of the limitations of this compound is its relatively low potency, which can make it difficult to achieve complete inhibition of ENaC activity at low concentrations.
Zukünftige Richtungen
There are several potential future directions for research on 4-{[(4-ethylphenyl)sulfonyl]amino}phenyl 4-methylbenzoate, including the development of more potent and selective ENaC inhibitors, the exploration of its therapeutic potential in other diseases, and the investigation of its effects on other physiological processes beyond sodium transport and fluid balance. Additionally, further research is needed to fully understand the mechanisms underlying the biochemical and physiological effects of this compound, which could lead to the development of novel therapeutic strategies for a variety of diseases.
Synthesemethoden
The synthesis of 4-{[(4-ethylphenyl)sulfonyl]amino}phenyl 4-methylbenzoate involves several steps, including the reaction of 4-ethylbenzenesulfonyl chloride with 4-aminophenyl 4-methylbenzoate, followed by the addition of sodium hydroxide and purification through column chromatography. This method has been optimized to produce high yields of pure this compound, making it suitable for use in scientific research.
Eigenschaften
IUPAC Name |
[4-[(4-ethylphenyl)sulfonylamino]phenyl] 4-methylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO4S/c1-3-17-6-14-21(15-7-17)28(25,26)23-19-10-12-20(13-11-19)27-22(24)18-8-4-16(2)5-9-18/h4-15,23H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRWWZZRCNMDQET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.